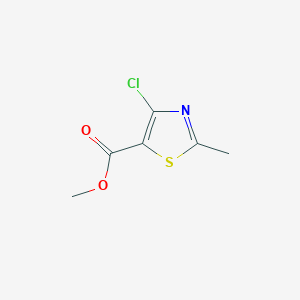

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate

Descripción

Historical Background and Discovery

The development of methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate traces its origins to the broader history of thiazole chemistry, which began with the foundational work on the Hantzsch thiazole synthesis in the late 19th century. The Hantzsch thiazole synthesis, developed as one of the earliest organic reactions, involves the cyclization of alpha-haloketones with thioamides to form thiazole rings. This classical methodology provided the framework for synthesizing various substituted thiazoles, including carboxylate derivatives. The specific compound this compound emerged as researchers sought to explore the effects of halogen substitution on thiazole reactivity and biological activity.

Historical patent literature from the late 20th century documents systematic efforts to develop improved synthetic routes for thiazole carboxylates. A significant advancement was reported in a 1999 patent describing an improved process for the production of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates from alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide. This process involved a two-step reaction sequence comprising cyclization followed by dehydration, representing a departure from previous acid-catalyzed dehydration methods. The development utilized triethylamine as the preferred amine catalyst, demonstrating enhanced efficiency compared to earlier synthetic approaches.

The compound's Chemical Abstracts Service registry number 1528230-81-0 was assigned following its first documented synthesis and characterization. Initial structural confirmation relied on spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The establishment of the compound's European Community number 897-821-7 reflects its recognition within regulatory chemical databases, indicating its importance in commercial and research applications.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to the unique electronic properties conferred by the thiazole ring system. The thiazole moiety, characterized by a five-membered ring containing both sulfur and nitrogen heteroatoms, exhibits aromatic character that satisfies Hückel's rule for aromaticity. This aromatic stabilization contributes to the compound's chemical stability while maintaining sufficient reactivity for synthetic transformations.

The electronic structure of the thiazole ring creates distinct regions of nucleophilic and electrophilic character. The nitrogen atom at position 3 provides a site for coordination with metal centers or protonation, while the sulfur atom contributes to the ring's electron density distribution. The chlorine substituent at position 4 serves as an electron-withdrawing group, significantly influencing the compound's reactivity profile. This substitution pattern creates opportunities for nucleophilic aromatic substitution reactions, expanding the compound's utility in synthetic chemistry.

Thiazole derivatives have demonstrated remarkable structural diversity and have been extensively studied for their role in various biological systems. Research has shown that thiazole-containing compounds exhibit a broad spectrum of therapeutic activities, with the thiazole ring serving as a privileged scaffold in medicinal chemistry. The presence of the carboxylate ester functionality in this compound provides additional synthetic handles for derivatization, enabling the preparation of amides, hydrazides, and other functional derivatives.

The compound's significance extends to its role in structure-activity relationship studies. Researchers have utilized this scaffold to investigate the effects of various substitution patterns on biological activity, contributing to the rational design of bioactive molecules. The systematic modification of substituents around the thiazole core has provided valuable insights into the molecular features responsible for specific biological activities.

Position in the Thiazole Carboxylate Family

Within the broader family of thiazole carboxylates, this compound represents a specifically substituted derivative that demonstrates the structural diversity achievable through systematic modification of the basic thiazole-5-carboxylate framework. The thiazole carboxylate family encompasses numerous compounds with varying substitution patterns at positions 2 and 4 of the thiazole ring, as well as different alkyl groups in the carboxylate ester functionality.

Comparative analysis with related compounds reveals important structure-property relationships within this chemical family. For instance, ethyl thiazole-5-carboxylate, with the molecular formula C6H7NO2S and molecular weight 157.19 g/mol, lacks the chlorine and methyl substitutions present in this compound. This structural difference significantly impacts the compound's reactivity and potential applications. The presence of the chlorine atom in the 4-position of this compound provides a leaving group for nucleophilic substitution reactions, expanding synthetic possibilities.

The compound's relationship to other members of the thiazole carboxylate family can be illustrated through synthetic pathways that interconvert different derivatives. Research has demonstrated that 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid, with molecular formula C5H4ClNO2S, serves as a key intermediate in the synthesis of various ester derivatives. The conversion of this carboxylic acid to the corresponding methyl ester through esterification reactions provides access to this compound analogs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C6H6ClNO2S | 191.64 | Chlorine at position 4, methyl at position 2 |

| Ethyl thiazole-5-carboxylate | C6H7NO2S | 157.19 | Unsubstituted thiazole ring |

| 2-Chloro-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4ClNO2S | 177.61 | Free carboxylic acid functionality |

The synthetic accessibility of this compound through established methodologies has contributed to its widespread use as a building block in organic synthesis. The compound's position within the thiazole carboxylate family is further defined by its utility in preparing more complex heterocyclic systems through cycloaddition reactions and other transformations.

Current Research Trends

Contemporary research involving this compound reflects broader trends in heterocyclic chemistry, with particular emphasis on sustainable synthesis methods and pharmaceutical applications. Recent studies have focused on developing more efficient synthetic routes that minimize environmental impact while maximizing yield and purity. One notable trend involves the implementation of "one-pot" synthetic strategies that combine multiple reaction steps in a single reaction vessel, reducing waste and improving overall efficiency.

Current synthetic methodologies have evolved to incorporate green chemistry principles, with researchers exploring the use of environmentally benign solvents and catalysts. Chinese researchers have reported improved methods for synthesizing 2-amino-4-methylthiazole-5-carboxylate derivatives using water and tetrahydrofuran as solvents, representing a departure from traditional organic solvent systems. These approaches demonstrate enhanced sustainability while maintaining high product yields and purity.

The integration of thiazole carboxylates into pharmaceutical research continues to drive innovation in synthetic methodology. Recent investigations have explored the use of thiazole derivatives as scaffolds for developing novel therapeutic agents with diverse biological activities. The structural features of this compound make it particularly attractive for medicinal chemistry applications, where the chlorine substituent can be readily displaced by various nucleophiles to introduce desired pharmacophores.

Computational chemistry has emerged as an important tool for predicting the properties and reactivity of thiazole carboxylates. Molecular modeling studies have provided insights into the electronic structure and conformational preferences of these compounds, guiding synthetic design and optimization efforts. The application of density functional theory calculations has enabled researchers to predict reaction pathways and identify optimal synthetic conditions before experimental implementation.

Current research trends also emphasize the development of novel heterocyclic systems through the modification of thiazole carboxylates. Recent studies have reported the synthesis of thiazole-pyrimidine hybrids and other complex heterocyclic frameworks using thiazole carboxylates as starting materials. These investigations demonstrate the continuing utility of compounds like this compound as versatile building blocks for accessing structurally diverse chemical libraries.

| Research Area | Current Focus | Key Developments |

|---|---|---|

| Synthetic Methodology | Green chemistry approaches | One-pot synthesis, sustainable solvents |

| Pharmaceutical Applications | Drug discovery scaffolds | Novel therapeutic targets |

| Computational Studies | Property prediction | Electronic structure analysis |

| Heterocycle Synthesis | Complex ring systems | Multi-component reactions |

The physical properties of this compound have been extensively characterized to support its applications in research and development. The compound exhibits a boiling point of 263.4±20.0 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.4±0.1 grams per cubic centimeter. These properties influence its handling characteristics and compatibility with various synthetic conditions. The flash point of 113.1±21.8 degrees Celsius and vapor pressure of 0.0±0.5 millimeters of mercury at 25 degrees Celsius provide important information for laboratory safety protocols and storage requirements.

Propiedades

IUPAC Name |

methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUFOJAKQNJXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds within the thiazole family exhibit a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines and significant antimicrobial efficacy.

Antimicrobial Activity

The compound has shown promising antimicrobial properties . In studies, derivatives of thiazoles, including this compound, have been evaluated against several bacterial strains. For instance, a related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, indicating potent activity against this pathogen .

The mechanism of action for this compound involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the substituents on the thiazole ring and their interactions with biological macromolecules.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of electronegative groups such as chlorine at specific positions on the thiazole ring significantly enhances cytotoxic activity. For example, compounds with a chlorine substituent at the 4-position have shown increased potency against cancer cell lines compared to their unsubstituted counterparts .

Table: Structure-Activity Relationships

| Compound | Substituent | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 9 | -CH3 | 1.61 ± 1.92 | Anticancer |

| 10 | -Cl | 1.98 ± 1.22 | Anticancer |

| 11 | -Br | Not reported | Antimicrobial |

| 12 | -NO2 | Not reported | Antimicrobial |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including HEPG2 (liver carcinoma) and A431 (epidermoid carcinoma). The IC50 values indicate that it is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

- Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of thiazole derivatives reported moderate to excellent antimicrobial activities across various bacterial strains. Compounds similar to this compound were particularly effective against gram-positive bacteria .

- Diabetic Potential : Some derivatives have also been explored for their potential in enhancing insulin sensitivity and managing diabetes-related conditions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H6ClNO2S

- Molecular Weight : 191.64 g/mol

- Key Functional Groups : Thiazole ring, ester group, chlorine substituent

The presence of these functional groups contributes to the compound's reactivity and biological activity. The thiazole ring is particularly important for its pharmacological properties.

Chemistry

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry.

Biology

The compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it demonstrated an MIC comparable to standard antibiotics .

- Cytotoxicity : In vitro studies indicated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 through caspase activation pathways .

Medicine

Research has explored the compound's potential use in drug development:

- Anticancer Agent : The compound has shown significant cytotoxicity against liver carcinoma (HEPG2) and epidermoid carcinoma (A431) cell lines. Its IC50 values suggest it may be more effective than traditional chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects : Preliminary studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting applications in treating inflammatory diseases .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.06 | |

| Escherichia coli | 0.12 |

Cytotoxicity Testing

In vitro tests on different cancer cell lines revealed the compound's ability to induce apoptosis:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.98 ± 1.22 | Caspase activation |

| HEPG2 (Liver) | 1.61 ± 1.92 | Apoptosis induction |

| A431 (Epidermoid) | Not reported | Induction of cell death |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that substituents on the thiazole ring significantly affect biological activity. For example, the presence of electronegative groups like chlorine enhances cytotoxic activity against cancer cells.

| Compound | Substituent | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Methyl 4-chloro thiazole | -Cl | 1.98 ± 1.22 | Anticancer |

| Methyl thiazole | -CH3 | 1.61 ± 1.92 | Anticancer |

| Thiazole derivative | -Br | Not reported | Antimicrobial |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

*Calculated based on formula C₆H₅ClNO₂S.

- Chlorine vs. Amino Groups: The chloro substituent (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas amino groups (e.g., in PI3K inhibitors) enable hydrogen bonding in biological targets .

Crystallographic and Intermolecular Interactions

- Crystal Packing: Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate forms dimeric units via C–H⋯O interactions, with dihedral angles between thiazole and aromatic rings ranging from 1.5° to 72.1° . This contrasts with the planar thiazole ring in Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, stabilized by intramolecular hydrogen bonds .

Hazards and Stability

- Toxicity Data: Limited for the target compound, but structurally related 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone lacks comprehensive toxicological studies .

- Impurity Control: Ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVI) underscores the need for rigorous purification in pharmaceutical synthesis .

Métodos De Preparación

Cyclization of Alkyl 4-(halo)-2-chloroacetoacetate with Thioacetamide

A patented and widely referenced method involves reacting alkyl 4-(halo)-2-chloroacetoacetate (where the alkyl group is methyl for the methyl ester) with thioacetamide in the presence of an amine base, typically triethylamine, in a solvent such as acetonitrile.

-

- Alkyl 4-(halo)-2-chloroacetoacetate + Thioacetamide + Amine → Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate

-

- The reaction proceeds via initial cyclization followed by dehydration.

- Thioacetamide and the amine are used in molar excess relative to the acetoacetate.

- The amine base facilitates the cyclization and dehydration steps.

- Triethylamine is preferred due to its efficacy and mild basicity.

-

- Solvent: Acetonitrile

- Temperature: Ambient to slightly elevated temperatures

- Molar ratios: Thioacetamide and amine in excess (e.g., 1.5–2 equivalents)

This method yields methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate with good purity and yield, suitable for further applications.

Alternative Thiazole Ring Formation via Thiourea Derivatives

Another general approach for thiazole derivatives involves the condensation of thiourea or thioacetamide with α-haloketones or aldehydes. For the target compound, the use of 4-chloro-substituted α-haloketones is critical to incorporate the chloro substituent at the 4-position.

-

- 4-chloro-2-chloroacetoacetate + Thioacetamide → Cyclized thiazole ester

Detailed Reaction Conditions and Optimization

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | Methyl 4-chloro-2-chloroacetoacetate | Provides methyl ester and chloro substituent |

| Thioacetamide | 1.5–2 equivalents | Molar excess to drive cyclization |

| Amine base | Triethylamine (1.5–2 equivalents) | Facilitates dehydration and ring closure |

| Solvent | Acetonitrile | Polar aprotic solvent ideal for reaction |

| Temperature | Room temperature to 50 °C | Mild heating may improve reaction rate |

| Reaction time | 4–8 hours | Monitored by HPLC or TLC for completion |

| Workup | Extraction with organic solvents, purification by recrystallization or chromatography | Ensures high purity product |

Purification and Characterization

- Purification: The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques to achieve purity levels above 95%.

- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. The presence of the ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and characteristic thiazole ring signals in NMR confirms structure.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

- The triethylamine-mediated cyclization method has been demonstrated to be scalable and offers a high-purity product suitable for further chemical transformations or formulation.

- The use of acetonitrile as solvent and mild reaction conditions reduces side reactions and degradation.

- The excess of thioacetamide and amine base ensures complete conversion of the starting acetoacetate to the desired thiazole ester.

- This method avoids harsh acidic conditions traditionally used for thiazole ring formation, improving safety and environmental compatibility.

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate and its analogs?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using α-haloketones or thiourea derivatives. For example:

- Step 1 : React 4-chloro-2-methylthiazole precursors with methyl chloroformate under basic conditions (e.g., NaH in THF) to introduce the carboxylate group.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Confirm structure using -NMR (e.g., thiazole proton signals at δ 7.5–8.5 ppm) and LC-MS .

Q. How are physical properties like solubility and melting point determined experimentally for this compound?

Methodological Answer:

- Melting Point : Use a capillary tube method with a calibrated melting point apparatus (e.g., Stuart™ SMP30). For this compound analogs, melting points range from 40–150°C depending on substituents .

- Solubility : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. For example, solubility in water is typically <1 g/L due to the hydrophobic thiazole ring .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how are they addressed using software like SHELXL?

Methodological Answer:

- Challenges : Weak diffraction due to flexible substituents (e.g., ester groups) and disorder in crystal packing.

- Solutions :

- Collect high-resolution data (<1.0 Å) at low temperature (e.g., 113 K) to reduce thermal motion .

- Use SHELXL for refinement: Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (target: ). For example, achieved with SHELXL97 .

- Analyze intermolecular interactions (e.g., C–H···O bonds) using Mercury software to resolve packing ambiguities .

Q. How do substituents on the thiazole ring influence the compound’s reactivity and supramolecular interactions?

Methodological Answer:

- Reactivity : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the 5-position, facilitating nucleophilic substitution (e.g., amination or alkoxylation) .

- Supramolecular Effects :

- Substituents dictate dihedral angles between the thiazole core and pendant rings. For example, a 4-chlorophenoxy group forms dihedral angles of 45–72°, influencing crystal packing via π-π stacking .

- Hydrogen-bonding patterns (e.g., C–H···O) can be mapped using graph-set analysis (e.g., motifs) to predict aggregation behavior .

Q. What computational methods are used to predict the stability and reactivity of thiazole carboxylates?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water) using GROMACS to assess hydrolytic stability of the ester group .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), prioritizing derivatives with binding energies < −7.0 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.